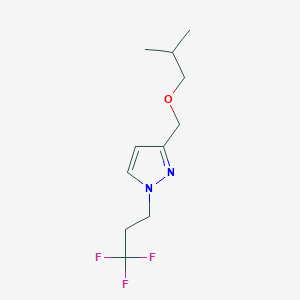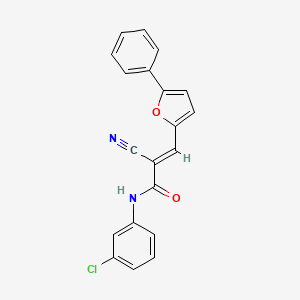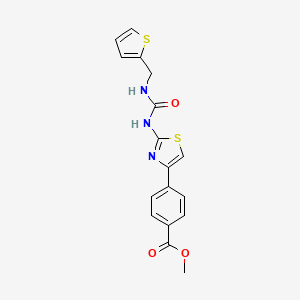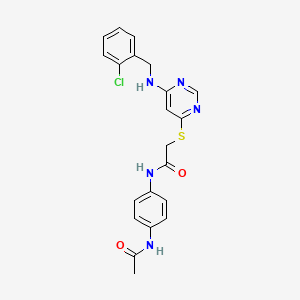![molecular formula C19H17NOS B2409495 1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone CAS No. 400074-46-6](/img/structure/B2409495.png)
1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key functional groups.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This includes determining properties like melting point, boiling point, solubility, density, refractive index, and spectral properties (IR, UV-Vis, NMR, MS).Wissenschaftliche Forschungsanwendungen
Antituberculosis and Cytotoxicity Studies
- Research Focus: Investigation of 3-heteroarylthioquinoline derivatives for antituberculosis and cytotoxicity.
- Findings: Synthesis of derivatives using Friedlander annulation showed significant activity against Mycobacterium tuberculosis. Two compounds in particular exhibited high activity and low toxicity to mouse fibroblasts (Selvam et al., 2011).
Potential Antileukotrienic Agents
- Research Focus: Synthesis of compounds as potential antileukotrienic drugs.
- Findings: Special conditions and catalysts were used to synthesize (2E)‐2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl)prop‐2‐enoic acid and related compounds. They showed potential for inhibiting platelet aggregation (Jampílek et al., 2004).
Antioxidant and Antibacterial Properties
- Research Focus: Exploring antioxidant and antibacterial activities of novel sulfanyl derivatives.
- Findings: Synthesized compounds exhibited significant antioxidant activity and potential for antibacterial applications (Sarac et al., 2020).
Wine Chemistry: Oxidation Intermediates
- Research Focus: Study of quinones as reactive electrophilic oxidation intermediates in wine.
- Findings: Investigation into how quinones react with various wine nucleophiles, providing insight into the protective effect of antioxidant compounds in wine (Nikolantonaki & Waterhouse, 2012).
Spectroscopic Properties and Biological Activities
- Research Focus: Characterization and biological activities of specific quinoline derivatives.
- Findings: The compound displayed antibacterial and antioxidant activities at different levels, confirmed by quantum chemical calculations (Sarac, 2020).
Catalytic Behavior in Polymerization
- Research Focus: Synthesis of quinoxalinyl-6-iminopyridines and their catalytic behavior.
- Findings: The compounds showed good catalytic activities for ethylene reactivity, indicating potential in polymer synthesis (Sun et al., 2007).
Antimicrobial Activity of 1,2,3-Triazoles
- Research Focus: Synthesis of substituted 1,2,3-triazoles and their antimicrobial activity.
- Findings: These compounds were effective against various microbes, showing promise as antimicrobial agents (Holla et al., 2005).
Plant Growth Promoting Effects
- Research Focus: Synthesis of novel quinolinyl chalcones and their effects on plant growth.
- Findings: The compounds exhibited positive effects on the growth of certain crops, suggesting agricultural applications (Hassan et al., 2020).
Anti-Cancer Agents
- Research Focus: Discovery of new compounds as potential anti-cancer agents.
- Findings: Certain derivatives showed high antiproliferative activity, suggesting potential in cancer treatment (Via et al., 2008).
Antioxidant and Anti-Diabetic Agents
- Research Focus: Synthesis and evaluation of chloroquinoline derivatives as antioxidants and anti-diabetics.
- Findings: These compounds showed promising antioxidant and anti-diabetic properties, indicating potential in medical applications (Murugavel et al., 2017).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This could involve potential applications of the compound, areas for further research, or improvements to its synthesis.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the scientific literature or databases of chemical information. If you have a different compound or a more specific question about this one, feel free to ask!
Eigenschaften
IUPAC Name |
1-[4-methyl-2-(4-methylphenyl)sulfanylquinolin-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-12-8-10-15(11-9-12)22-19-18(14(3)21)13(2)16-6-4-5-7-17(16)20-19/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNBAMWIAKKXEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=C2C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Butan-2-yl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2409412.png)
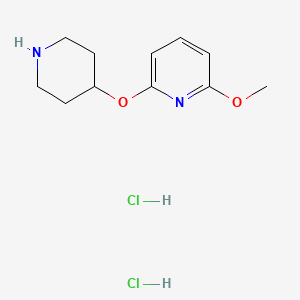
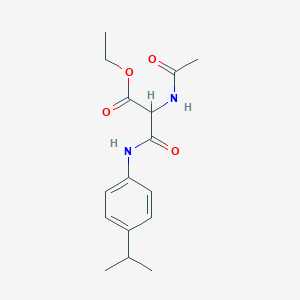

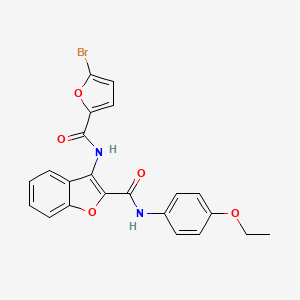
![3-[(6-Methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2409421.png)
![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride](/img/structure/B2409423.png)
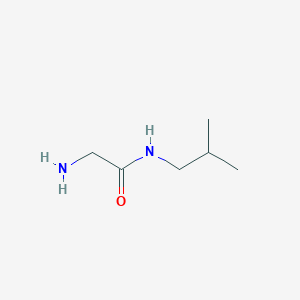
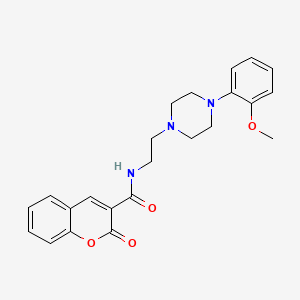
![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)
